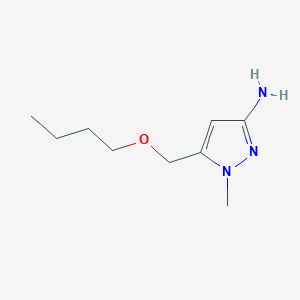
(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MCB-613 is a cyclic ketone that is 4-ethylcyclohexanone which is substituted by pyridin-3-ylmethylene groups at positions 2 and 6. It is a potent small molecule stimulator of steroid receptor coactivators (SRCs). MCB-613 increases SRCs' interactions with other coactivators and markedly induces ER stress coupled to the generation of reactive oxygen species. Since cancer cells overexpress SRCs and rely on them for growth, MCB-613 can be used to selectively induce excessive stress in cancer cells. It has a role as a steroid receptor coactivator stimulator and an antineoplastic agent. It is a cyclic ketone, an enone and a member of pyridines.
Aplicaciones Científicas De Investigación
Photoinitiating System for Radical Photopolymerization
A type II photoinitiator closely related to "(2E,6E)-4-ethyl-2,6-bis(3-pyridylmethylene)cyclohexan-1-one," specifically "(2E,6E)-2,6-bis((1H-pyrrol-2-yl)methylene)cyclohexan-1-one (BPC)," was synthesized and used in a hydrogen bond complex for visible light photopolymerization. This system exhibits high photo-reactivity, rapid bleach, and excellent water dispersibility, showing potential for photo-induced organic coatings (Li, Nie, & Zhu, 2021).
Molecular Structure and Crystal Packing
The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations and crystal packing dominated by C–H⋯N pyridine interactions, C–H⋯π, and π⋯π contacts. These interactions are crucial for the formation of linear chains, layer structures, and three-dimensional networks in crystals, highlighting the importance of such compounds in crystal engineering and materials science (Lai, Mohr, & Tiekink, 2006).
Catalytic Activity in Ethylene Polymerization
New bis(arylimino)pyridyl complexes, potentially related to "this compound," have been synthesized and studied for their role in ethylene polymerization catalysts. These complexes, particularly when activated with methylaluminoxane, exhibit higher activity at elevated temperatures, contributing to the production of polymers with increased molecular weight, high density, and crystallinity. This highlights the potential of such complexes in enhancing the efficiency of catalytic systems for polymer production (Ivanchev et al., 2004).
Synthesis of Novel Compounds
Compounds synthesized through the condensation of 2-acetylpyridine and 2-formylpyridine under specific reaction conditions demonstrate the versatility of related chemical structures in producing novel compounds with potential antimicrobial and antioxidant activities. This research underscores the potential applications of such compounds in the medical and pharmaceutical fields, especially for their antifungal activities (Rusnac et al., 2020).
Propiedades
Número CAS |
1162656-22-5; 296792-62-6 |
|---|---|
Fórmula molecular |
C20H20N2O |
Peso molecular |
304.393 |
Nombre IUPAC |
(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ |
Clave InChI |
MMBSCBVEHMETSA-GDAWTGGTSA-N |
SMILES |
CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



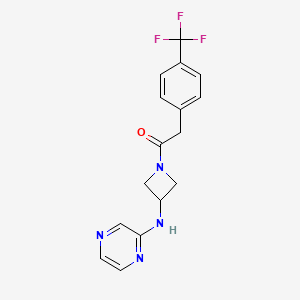
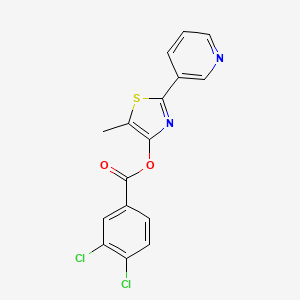
![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)
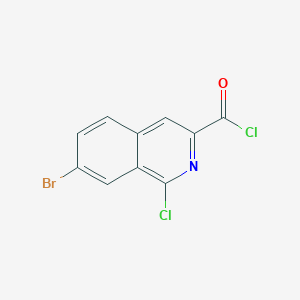

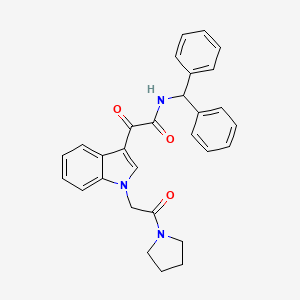
![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)

